![molecular formula C15H17ClN6O2 B2872976 2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 878063-19-5](/img/structure/B2872976.png)
2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
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Overview
Description
The compound “2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a 3-chloro-4-methoxyphenyl group and an ethanol group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a bicyclic system, and the compound also contains a phenyl ring and an ethanol group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been involved in various chemical reactions. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as inhibitors against PARP-1, a protein involved in DNA repair .Scientific Research Applications
Facile Synthesis and Biological Activities
A study by Kaping et al. (2016) discusses an environmentally benign synthesis method for pyrazolo[1,5-a]pyrimidine derivatives, which may relate to the structural family of the mentioned compound. The synthesis process utilizes ultrasound irradiation and KHSO4 in aqueous media, offering a simple and efficient route. The synthesized compounds were evaluated for anti-inflammatory and anti-cancer activities, showing promising results. This research highlights the compound's potential in developing new therapeutic agents with anti-inflammatory and anti-cancer properties (Kaping et al., 2016).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were evaluated for cytotoxic (against HCT-116 and MCF-7 cancer cell lines) and 5-lipoxygenase inhibition activities. The study found that these compounds exhibit promising activities, suggesting the potential therapeutic applications of the mentioned compound and its derivatives in cancer treatment and inflammation reduction (Rahmouni et al., 2016).
Charge Transfer Complex Studies
Al-Attas et al. (2009) investigated the charge transfer complexes formed between various heterocyclic amines and chloranilic acid in ethanol. This study, focusing on the spectroscopic characteristics and stability of these complexes, can provide insights into the electronic properties of compounds structurally related to the mentioned compound, potentially contributing to the development of novel materials or analytical methods (Al-Attas et al., 2009).
Green Chemistry Approaches
Zolfigol et al. (2013) reported a green and efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, utilizing isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions. This approach, emphasizing environmentally friendly synthesis processes, could be relevant for creating derivatives of the compound , aligning with the principles of green chemistry (Zolfigol et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such asNFκB sub-unit p65 and dihydrofolate reductase (DHFR) . These proteins play crucial roles in cellular processes such as inflammation and cell growth, respectively.
Mode of Action
For instance, one compound was found to augment p65 phosphorylation and abrogate IκB , leading to the induction of pro-inflammatory cytokines .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may influence pathways related toinflammation and cell growth .
Pharmacokinetics
For instance, one compound’s affinity for a lipid environment allows it to diffuse easily into cells .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may have effects on cellular processes such asinflammation and cell growth .
properties
IUPAC Name |
2-[[4-(3-chloro-4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O2/c1-22-14-10(8-18-22)13(20-15(21-14)17-5-6-23)19-9-3-4-12(24-2)11(16)7-9/h3-4,7-8,23H,5-6H2,1-2H3,(H2,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOVMDFYIMFAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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